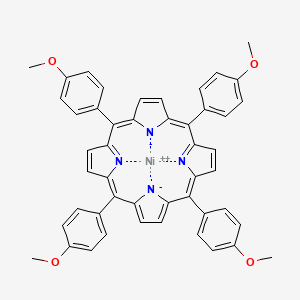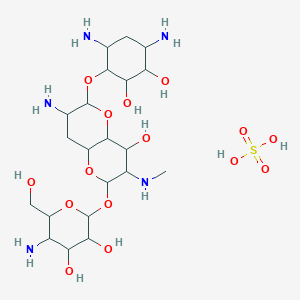
(S)-Siphos
Overview
Description
(S)-Siphos is a useful research compound. Its molecular formula is C19H20NO2P and its molecular weight is 325.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectral Image Processing
The Spectral Image Processing System (SIPS) facilitates the analysis of high spectral resolution and spatial data unique to imaging spectrometers. Developed by Kruse et al. (1993), it allows rapid interaction with entire datasets and provides tools for both exploratory analysis and quantitative modeling. This system has broad applications in remote sensing and is instrumental in enhancing scientific results from imaging spectrometer data, particularly in preparation for satellite systems like the Earth Observing System's High Resolution Imaging Spectrometer (HIRIS) (Kruse et al., 1993).
Asymmetric Hydrogenation
(S)-Siphos, a novel chiral monodentate phosphorus ligand, is used in Rhodium-catalyzed asymmetric hydrogenation. Fu et al. (2004) demonstrated its efficacy in hydrogenating alpha-dehydroamino esters, providing high enantioselectivity in producing alpha-amino acid derivatives. This has implications in synthetic chemistry, particularly in creating enantiomerically pure compounds (Fu et al., 2004).
Hydroformylation Processes
In the field of catalysis, this compound has been applied in rhodium-catalyzed asymmetric hydroformylation. Fan et al. (2006) found that the alkyl groups on the amino moiety of SIPHOS ligands play a critical role in the efficiency of this reaction. This research opens up possibilities for more precise control in catalytic processes, particularly in the synthesis of complex organic compounds (Fan et al., 2006).
Science Education and Research Skills
Science investigatory projects (SIPs) are vital in teaching research skills in science education. Sanchez and Rosaroso (2019) explored how these projects help develop science character and basic research skills among high school students, highlighting the importance of teacher guidance in this process. This has implications for nurturing future scientists and innovators (Sanchez & Rosaroso, 2019).
Biodegradation Research
Stable isotope probing (SIP) has significantly advanced biodegradation research. Wackett (2004) discussed its application in identifying the primary agents of naphthalene catabolism in complex microbial communities. SIP, combined with metagenomics, can provide deeper insights into microbial environments and biodegradative processes (Wackett, 2004).
Stable Isotope Probing Techniques
SIP techniques are increasingly being used in bioreactor and field studies on bioremediation. Madsen (2006) highlighted how SIP helps in understanding the roles of microorganisms in biogeochemical reactions, particularly in the context of biodegradation and contaminant metabolism (Madsen, 2006).
Improving Bioremediation
The integration of SIP with metagenomics has provided a bridge towards improved bioremediation. Uhlík et al. (2013) emphasized how SIP can identify active microbial community members and associated genes integral to biodegradative processes, enhancing our understanding of these mechanisms (Uhlík et al., 2013).
Linking Microbial Identity to Function
Dumont and Murrell (2005) explored the use of SIP in identifying microorganisms that utilize specific growth substrates. This technique is crucial in understanding the roles of various microorganisms in environmental processes and has potential applications in environmental monitoring and biotechnology (Dumont & Murrell, 2005).
Properties
IUPAC Name |
N,N-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20NO2P/c1-20(2)23-21-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(22-23)18(14)19/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDZEECIONITMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443965-10-4 | |
| Record name | N,N-Dimethyl-10,11,12,13-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B3068315.png)




![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)





![Carbamic acid, [(2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester](/img/structure/B3068401.png)
![2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3068418.png)
